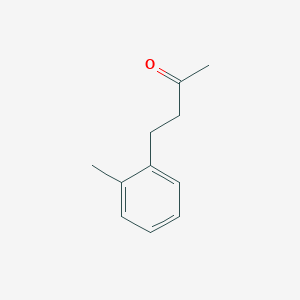

4-(2-Methylphenyl)butan-2-one

Description

Contextualization within Substituted Butanone Frameworks

4-(2-Methylphenyl)butan-2-one belongs to the class of organic compounds known as substituted butanones, which are characterized by a four-carbon chain containing a ketone functional group. The defining feature of this particular molecule is the presence of a 2-methylphenyl group (also known as an o-tolyl group) attached to the fourth carbon of the butanone chain. This substitution pattern, specifically the ortho-position of the methyl group on the phenyl ring, distinguishes it from its more commonly studied para- and meta-isomers and influences its steric and electronic properties.

The general structure of aryl-alkyl ketones, with a carbonyl group bonded to both an aromatic ring and an alkyl chain, makes them versatile intermediates in organic synthesis. fiveable.me They can undergo a variety of chemical transformations, including reduction of the ketone to an alcohol or complete removal of the carbonyl group, as well as reactions at the aromatic ring, such as halogenation or nitration. fiveable.me The specific substitution on the phenyl ring, as seen in this compound, can modulate the reactivity of both the carbonyl group and the aromatic ring.

Historical Evolution of Synthetic and Analytical Approaches to Aryl-Alkyl Ketones

The synthesis of aryl-alkyl ketones has a rich history, with foundational methods still in use today alongside more modern, efficient techniques.

Classical Synthetic Methods:

Historically, the most prominent method for synthesizing aryl-alkyl ketones has been the Friedel-Crafts acylation . This reaction involves the acylation of an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride. While effective, this method often requires stoichiometric amounts of the catalyst and may not be suitable for substrates with sensitive functional groups.

Another classical approach involves the condensation of an appropriate aldehyde with a ketone , followed by hydrogenation. For instance, the para-isomer, 4-(p-tolyl)-2-butanone, can be prepared by the condensation of p-tolualdehyde with acetone (B3395972), followed by hydrogenation. chemicalbook.com A similar strategy could be envisioned for the synthesis of the ortho-isomer.

Modern Synthetic Advances:

More recently, transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of aryl-alkyl ketones, offering milder reaction conditions and greater functional group tolerance. These methods include:

Palladium-catalyzed coupling reactions: These reactions can involve the coupling of aryl halides with organometallic reagents in the presence of a palladium catalyst.

Nickel-catalyzed couplings: Nickel catalysis has also been employed for the synthesis of aryl-alkyl ketones from various starting materials.

Copper-catalyzed reactions: Copper-based catalysts have been utilized in the aerobic oxidative esterification of ketones, demonstrating the versatility of metal catalysis in this area. science.gov

Evolution of Analytical Techniques:

The characterization of aryl-alkyl ketones has evolved in tandem with advancements in analytical chemistry. While classical methods like melting point and boiling point determination are still valuable, modern spectroscopic techniques are indispensable for unambiguous structure elucidation. These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the compound.

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for identifying the presence of the characteristic carbonyl (C=O) functional group.

Significance of this compound as a Chemical Scaffold in Academic Studies

While specific research focused exclusively on this compound is limited, its significance can be understood by considering the broader importance of the aryl-alkyl ketone motif as a chemical scaffold . A chemical scaffold is a core molecular structure upon which various functional groups can be built to create a library of related compounds for further study, particularly in drug discovery and materials science.

The aryl-alkyl ketone framework is a common pharmacophore , a structural feature responsible for a drug's biological activity. bohrium.com Derivatives of aryl-alkyl ketones have been investigated for a wide range of therapeutic applications, including as anti-inflammatory, antimicrobial, and anticancer agents. smolecule.com For example, the related compound zingerone (B1684294) (4-(4-hydroxy-3-methoxyphenyl)butan-2-one) has been studied for its potential to ameliorate renal function in diabetic models. njit.edu

The specific 2-methylphenyl substitution in this compound can influence the molecule's three-dimensional shape and electronic distribution. This can, in turn, affect how it interacts with biological targets like enzymes and receptors. The study of such structure-activity relationships is a cornerstone of medicinal chemistry. rsc.org

In the context of organic synthesis, this compound can serve as a versatile building block. The ketone functionality and the aromatic ring provide two distinct points for further chemical modification, allowing for the construction of more complex molecules. For instance, a patent has described the synthesis of (2S,3S)-3-(o-tolyl)butan-2-ol, a closely related alcohol, as an intermediate for picolinamide (B142947) fungicides, highlighting the potential utility of the o-tolylbutane scaffold in agrochemicals. researchgate.net

Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 57132-25-9 | fiveable.me |

| Molecular Formula | C₁₁H₁₄O | fiveable.me |

| Molecular Weight | 162.23 g/mol | fiveable.me |

| IUPAC Name | This compound | fiveable.me |

| Canonical SMILES | CC(=O)CCc1ccccc1C | fiveable.me |

| InChI Key | MBYZVRLALPKNQV-UHFFFAOYSA-N | fiveable.me |

Structure

3D Structure

Properties

IUPAC Name |

4-(2-methylphenyl)butan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-9-5-3-4-6-11(9)8-7-10(2)12/h3-6H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBYZVRLALPKNQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CCC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40482649 | |

| Record name | 4-(2-methylphenyl)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40482649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57132-25-9 | |

| Record name | 4-(2-methylphenyl)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40482649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 4 2 Methylphenyl Butan 2 One

Reactivity of the Carbonyl Functional Group

The carbonyl group in 4-(2-Methylphenyl)butan-2-one is a primary site for chemical modifications, engaging in a variety of reactions typical of ketones.

Nucleophilic Addition Reactions and Their Scope

The electrophilic carbon atom of the carbonyl group is susceptible to attack by nucleophiles. This fundamental reaction can be promoted by either basic or acidic conditions. libretexts.org In a basic medium, a strong nucleophile directly attacks the carbonyl carbon, leading to a tetrahedral intermediate which is subsequently protonated. libretexts.org Under acidic catalysis, the carbonyl oxygen is protonated, enhancing the electrophilicity of the carbonyl carbon and enabling attack by weaker nucleophiles. libretexts.org

A significant application of this reactivity is the reduction of the ketone to the corresponding secondary alcohol, 4-(2-methylphenyl)butan-2-ol. This transformation can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). smolecule.comsmolecule.com Another key nucleophilic addition is the Grignard reaction, where an organomagnesium halide adds to the carbonyl group. For instance, the reaction with methylmagnesium chloride can be used to synthesize tertiary alcohols. The addition of cyanide (CN⁻) results in the formation of a cyanohydrin, a molecule containing both a nitrile and a hydroxyl group. libretexts.org

The scope of nucleophilic addition extends to the formation of hemiacetals and acetals through the reaction with alcohols. libretexts.org While hemiacetals are often unstable, their formation is a crucial intermediate step in the synthesis of acetals, which can serve as protecting groups for the carbonyl functionality. libretexts.org

Alpha-Proton Reactivity and Enolate Chemistry

The protons on the carbon atoms adjacent to the carbonyl group (alpha-protons) exhibit acidity and can be removed by a base to form a resonance-stabilized enolate ion. masterorganicchemistry.com The formation of the enolate is a reversible process, and the position of the equilibrium depends on the strength of the base used. masterorganicchemistry.com Strong bases, such as lithium diisopropylamide (LDA), can completely deprotonate the ketone to generate the enolate. thieme-connect.de

Enolates are versatile nucleophiles and can react with a variety of electrophiles. masterorganicchemistry.com A key reaction is alkylation, where the enolate attacks an alkyl halide to form a new carbon-carbon bond at the alpha-position. thieme-connect.de This allows for the introduction of various alkyl groups to the ketone scaffold. The regioselectivity of enolate formation (i.e., which alpha-proton is removed) can be controlled by the reaction conditions. thieme-connect.de Kinetic control, using a strong, hindered base at low temperature, typically favors the formation of the less substituted enolate, while thermodynamic control, using a weaker base at higher temperature, leads to the more substituted (and more stable) enolate. thieme-connect.de

Transformations Involving the 2-Methylphenyl Moiety

Electrophilic Aromatic Substitution on the Substituted Phenyl Ring

The aromatic ring can undergo electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the ring. libretexts.org The methyl group on the phenyl ring is an activating group and directs incoming electrophiles to the ortho and para positions. Common electrophilic aromatic substitution reactions include nitration (using a mixture of nitric and sulfuric acid), halogenation (using a halogen and a Lewis acid catalyst), and sulfonation (using fuming sulfuric acid). libretexts.org

Reductive and Oxidative Modifications of the Aromatic System

While the carbonyl group is more readily reduced, under certain conditions, the aromatic ring can also be reduced. Catalytic hydrogenation at high pressure and temperature can reduce the benzene (B151609) ring to a cyclohexane (B81311) ring.

Oxidative cleavage of the aromatic ring is a more challenging transformation and typically requires harsh reaction conditions. thieme-connect.de More commonly, oxidation reactions target the benzylic position (the carbon atom attached to the aromatic ring). However, in this compound, the primary site of oxidation is typically the carbonyl group or the benzylic methyl group. smolecule.comsmolecule.com

Rearrangement Processes and Fragmentation Pathways

Under specific conditions, this compound and its derivatives can undergo rearrangement reactions. For instance, certain rearrangements can be initiated by the formation of a carbocation intermediate, which can then undergo shifts to form a more stable carbocation before yielding the final product. google.com

Theoretical and Computational Elucidation of Reaction Mechanisms

Computational chemistry, particularly through methods like Density Functional Theory (DFT), provides powerful tools to map out the potential energy surfaces of chemical reactions. These theoretical models allow for the detailed examination of transient structures, such as transition states, and the calculation of the energy required to overcome reaction barriers, offering deep insights into reaction feasibility and pathways.

The reactivity of the carbonyl group and the adjacent α-carbons in this compound makes it susceptible to a variety of transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. The geometries of the transition states and the associated energy barriers are critical determinants of the reaction outcomes.

Aldol (B89426) Condensation: In base-catalyzed aldol condensations, the initial step is the formation of an enolate. The transition state for the subsequent carbon-carbon bond formation is often modeled as a Zimmerman-Traxler-type chair-like structure, which helps to predict the stereochemical outcome. rsc.org Computational studies on the aldol reactions of various ketones have highlighted that steric repulsion between the substituents on the enolate and the incoming aldehyde or ketone governs the relative energies of the different transition states, thereby controlling diastereoselectivity. rsc.orgacs.org For this compound, the bulky 2-methylphenyl group would play a significant role in dictating the facial selectivity of the enolate's attack. The activation energy barrier for the C-C bond formation is often the rate-limiting step. escholarship.org

Reduction of the Carbonyl Group: The reduction of the ketone to a secondary alcohol can proceed via various mechanisms, depending on the reducing agent. Computational studies of ketone reduction by homogeneous catalysts, for example, have detailed the Gibbs free energy profiles for hydride transfer. acs.org These calculations reveal the structure of the transition state, often involving the coordination of the ketone to a metal center and the subsequent transfer of a hydride. The activation barrier for this hydride transfer is a key kinetic parameter. acs.orgnih.gov

Below is a representative data table with computed activation energies for analogous ketone reactions, illustrating the typical energy barriers involved.

| Reaction Type | Model Ketone | Computational Method | Calculated Activation Energy (kcal/mol) | Reference |

| Baeyer-Villiger Oxidation | Acetone (B3395972) (non-catalyzed) | DFT (B3LYP) | 41.7 | acs.org |

| Baeyer-Villiger Oxidation | Acetone (Sn-catalyzed) | DFT (B3LYP) | 21.4 | acs.org |

| Aldol Condensation | Propiophenone-derived sulfinimine | DFT (B3LYP-D3) | 2.1 (ΔΔG‡ for diastereoselectivity) | acs.org |

| Ketone Reduction | Acetophenone (B1666503) | DFT (microsolvated model) | ~15 (63 kJ/mol) | acs.org |

This table presents data from analogous systems to illustrate the typical range of activation energies. The specific values for this compound would require dedicated computational studies.

The choice of solvent can dramatically alter the course and rate of a reaction by differentially solvating the reactants, transition states, and products. wikipedia.org This influence stems from various solvent properties, including polarity, hydrogen bonding capability, and dielectric constant.

Influence on Keto-Enol Tautomerism: Like other 1,3-dicarbonyl compounds, ketones exist in equilibrium with their enol tautomers. For this compound, this equilibrium is crucial for reactions involving the α-carbon. The position of this equilibrium is highly solvent-dependent. wikipedia.org In nonpolar solvents, the enol form can be stabilized by intramolecular hydrogen bonding. wikipedia.org Conversely, polar protic solvents can form intermolecular hydrogen bonds with the keto form, potentially shifting the equilibrium towards the ketone. cdnsciencepub.comresearchgate.net Computational models like the Polarizable Continuum Model (PCM) are used to estimate the effect of different solvents on the relative stabilities of tautomers. cdnsciencepub.com

Effects on Reaction Rates: According to transition state theory, a reaction accelerates if the solvent stabilizes the transition state more than it stabilizes the reactants. wikipedia.org For reactions that proceed through polar or charged transition states, polar solvents generally lead to significant rate enhancements.

Reduction and Oxidation: In the reduction of acetophenone by a manganese catalyst, ab initio molecular dynamics (AIMD) revealed the active participation of isopropanol (B130326) solvent molecules in the hydride transfer step. acs.org Explicit solvent models showed a reduction in the Gibbs free energy of activation by as much as 20 kJ/mol compared to implicit solvent models, and 40 kJ/mol compared to the gas phase, highlighting the crucial role of specific solvent interactions. acs.org In Baeyer-Villiger oxidations, the reaction is known to be highly influenced by acidic conditions and proceeds through an ionic mechanism in the presence of a solvent. researchgate.net

The following table summarizes the expected influence of solvent properties on different reaction types relevant to this compound, based on studies of analogous systems.

| Reaction Type | Solvent Property | Expected Effect on Rate/Equilibrium | Rationale | Reference |

| Keto-Enol Equilibrium | Increasing Polarity | Favors Keto Form | Stabilization of the more polar diketo tautomer over the intramolecularly hydrogen-bonded enol. | wikipedia.org |

| Aldol Condensation | Polar Aprotic | Rate Acceleration | Stabilization of the enolate and the charged transition state. | researchgate.net |

| Michael Addition | Polar Aprotic (e.g., DMSO) | Rate Acceleration | Enhanced formation and stabilization of the nucleophilic enolate. | encyclopedia.pub |

| SN1-type (Hypothetical) | Polar Protic | Rate Acceleration | Stabilization of the carbocation intermediate. | wikipedia.org |

This table provides generalized trends based on established chemical principles and computational studies of related compounds.

Advanced Spectroscopic and Computational Characterization of 4 2 Methylphenyl Butan 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. Through a combination of one-dimensional and two-dimensional experiments, the complete proton and carbon framework of 4-(2-Methylphenyl)butan-2-one can be mapped out.

High-resolution ¹H and ¹³C NMR spectra provide foundational information regarding the chemical environment of each proton and carbon atom in the molecule. The expected chemical shifts for this compound are based on established values for similar structural motifs. rsc.orgresearchgate.net

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic and methylene (B1212753) protons of the butane (B89635) chain, and the methyl protons of both the acetyl and tolyl groups. The ¹³C NMR spectrum complements this by showing signals for each unique carbon atom, including the characteristic downfield shift for the carbonyl carbon. rsc.orgresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

Two-dimensional (2D) NMR experiments are essential for confirming the assignments made from 1D spectra and establishing the connectivity between different parts of the molecule. e-bookshelf.denih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a key correlation would be observed between the methylene protons at C3 (~2.75 ppm) and the benzylic protons at C4 (~2.90 ppm), confirming the ethyl linkage between the carbonyl group and the phenyl ring. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom it is directly attached to. researchgate.netyoutube.com It would be used to definitively assign each proton signal to its corresponding carbon signal in Table 1. For instance, the signal at ~2.15 ppm would correlate with the carbon at ~29.8 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about long-range (2-3 bond) couplings between protons and carbons. This is arguably the most powerful technique for assembling the molecular fragments. e-bookshelf.denih.gov Key correlations would include:

The C1 methyl protons (~2.15 ppm) to the C2 carbonyl carbon (~208.0 ppm).

The C3 methylene protons (~2.75 ppm) to both the C2 carbonyl carbon and the C4 benzylic carbon.

The C4 benzylic protons (~2.90 ppm) to the aromatic carbons, confirming the attachment point of the butanone chain to the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. A key NOESY correlation would be observed between the ortho-methyl protons on the ring (~2.30 ppm) and the adjacent aromatic proton, as well as the benzylic C4 protons (~2.90 ppm), confirming their spatial proximity. e-bookshelf.de

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

The spectrum of this compound is dominated by absorptions corresponding to the ketone carbonyl group, aromatic ring, and aliphatic C-H bonds.

Table 2: Key Vibrational Band Assignments for this compound

Modern analytical studies often supplement experimental IR and Raman spectra with theoretical calculations, typically using Density Functional Theory (DFT) methods. researchgate.netresearchgate.net Computational models can predict the vibrational frequencies and intensities for a proposed structure. By comparing the calculated spectrum with the experimental one, a high degree of confidence in the structural assignment can be achieved. researchgate.net Theoretical frequencies are often systematically higher than experimental values due to the harmonic approximation in the calculation, and they are typically multiplied by a scaling factor (e.g., ~0.96) to improve the correlation with experimental data. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. uni-saarland.de For this compound (C₁₁H₁₄O), the exact mass is 162.1045 g/mol .

Under typical Electron Ionization (EI) conditions, the molecule will form a molecular ion (M⁺•) at m/z 162, which then undergoes characteristic fragmentation. The analysis of these fragments helps to piece together the molecular structure. libretexts.org

Table 3: Predicted Major Fragments in the Mass Spectrum of this compound

Another potential fragmentation pathway for ketones is the McLafferty rearrangement, which involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage. In this molecule, this would lead to the formation of a neutral enol and an alkene, resulting in a radical cation at m/z 106, corresponding to o-methylstyrene. The presence and relative abundance of these fragments provide a chemical fingerprint for the molecule.

Table of Mentioned Compounds

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the precise determination of a compound's elemental composition by measuring its mass-to-charge ratio (m/z) with high accuracy. For this compound, with the molecular formula C₁₁H₁₄O, HRMS provides an experimental mass that can be compared to the calculated theoretical (monoisotopic) mass, confirming its elemental formula. rsc.org

Typically employing soft ionization techniques like Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. rsc.org The high resolving power of instruments such as Time-of-Flight (TOF) or Orbitrap analyzers allows for mass measurements with errors in the low parts-per-million (ppm) range, lending high confidence to the assigned formula. scispace.com The expected HRMS data for the protonated molecule [M+H]⁺ of this compound is detailed in the table below.

Table 1: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄O |

| Nominal Mass | 162 Da |

| Monoisotopic Mass | 162.1045 Da |

| Analyte Ion | [M+H]⁺ |

| Calculated m/z | 163.1117 |

This table presents theoretical data calculated for this compound.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) serves as a powerful tool for the structural elucidation of organic molecules. scispace.com In an MS/MS experiment, a specific precursor ion—in this case, the molecular ion or protonated molecule of this compound (m/z 163.1)—is isolated and then subjected to fragmentation through Collision-Induced Dissociation (CID). scispace.com The resulting product ions are then mass-analyzed, generating a fragmentation pattern that is characteristic of the molecule's structure.

The analysis of these fragment ions allows for the confirmation of the compound's identity by piecing together its structural components. For this compound, key fragmentation pathways would be expected, providing evidence for the butanone chain and the 2-methylphenyl group.

Expected Fragmentation Pathways:

Loss of acetone (B3395972) (CH₃COCH₃): A potential McLafferty rearrangement could lead to the loss of a neutral acetone molecule (58 Da), resulting in a fragment ion corresponding to the vinyl toluene (B28343) cation.

Benzylic cleavage: Cleavage of the bond between the C2 and C3 of the butane chain would be expected, generating a stable 2-methylbenzyl (tolyl) cation (m/z 91) or a related tropylium (B1234903) ion.

Loss of a methyl radical (•CH₃): Fragmentation involving the loss of a methyl group from the ketone or the tolyl moiety could also be observed.

The unique fragmentation signature obtained from MS/MS provides a high degree of confidence in the structural assignment, distinguishing it from isomers such as 4-(3-methylphenyl)butan-2-one (B3374633) or 4-(4-methylphenyl)butan-2-one. lcms.cz

X-ray Crystallography for Solid-State Structural Analysis

For this compound, a crystallographic study would definitively establish the solid-state conformation of the butanone chain relative to the 2-methylphenyl ring and reveal the packing of molecules within the crystal lattice.

Table 2: Representative Crystal Data for a Structurally Related Compound (4-[(4-Methylphenyl)sulfanyl]butan-2-one)

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₁₄OS |

| Formula Weight | 194.28 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.7712 (4) |

| b (Å) | 5.6661 (2) |

| c (Å) | 19.3444 (7) |

| β (°) | 100.283 (4) |

| Volume (ų) | 1053.64 (7) |

| Z | 4 |

Data sourced from the crystallographic study of 4-[(4-Methylphenyl)sulfanyl]butan-2-one. nih.goviucr.org

Crystalline Packing and Intermolecular Interactions (e.g., C-H···O, C-H···π, C-H···S)

The packing of molecules in a crystal is governed by a network of intermolecular interactions. In the absence of strong hydrogen bond donors, weaker interactions such as C-H···O and C-H···π forces play a dominant role in stabilizing the crystal structure. researchgate.net Analysis of related structures indicates that the carbonyl oxygen of the butanone moiety is a likely acceptor for weak C-H···O hydrogen bonds, potentially forming centrosymmetric dimers. nih.govresearchgate.net

Conformational Analysis in the Crystalline Environment

The conformation of a flexible molecule like this compound is often fixed in the solid state. X-ray analysis would reveal the specific torsional angles along the butyl chain and the rotational orientation of the 2-methylphenyl group. In the crystal structure of the related compound 4-[(4-Methylphenyl)sulfanyl]butan-2-one, the molecule is observed to be nearly planar, indicating a specific, low-energy conformation is adopted in the crystalline environment. nih.goviucr.org For this compound, the conformation will be a balance between minimizing steric hindrance (e.g., between the ketone's carbonyl group and the ortho-methyl group on the phenyl ring) and maximizing favorable intermolecular packing interactions.

Computational Chemistry for Electronic Structure and Molecular Properties

Computational chemistry, particularly methods based on quantum mechanics, provides profound insights into the molecular and electronic properties of compounds like this compound. These theoretical methods can calculate optimized molecular geometries, electronic charge distributions, and spectroscopic properties, complementing experimental data. mdpi.comnih.gov

Density Functional Theory (DFT) for Geometry Optimization and Electronic Distributions

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying medium-sized organic molecules. arxiv.orgekb.eg A typical DFT study of this compound would begin with a geometry optimization to find the lowest energy conformation of the molecule in the gas phase. This is commonly performed using a hybrid functional, such as B3LYP, in conjunction with a basis set like 6-311G(d,p). mdpi.comacs.org

Once the geometry is optimized, various electronic properties can be calculated:

Electronic Distributions: The distribution of electrons within the molecule can be visualized through maps of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO indicates regions susceptible to electrophilic attack, while the LUMO highlights regions prone to nucleophilic attack.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface. For this compound, the MEP would show a region of high negative potential around the carbonyl oxygen atom, identifying it as a site for electrophilic interaction.

Calculated Spectroscopic Data: DFT can be used to predict vibrational frequencies (IR spectra) and NMR chemical shifts, which can then be compared with experimental results for validation.

This table presents the type of data expected from a DFT/B3LYP calculation.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is associated with the ability of a molecule to donate electrons, while the LUMO energy indicates its electron-accepting ability. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity. wikipedia.orgnankai.edu.cn

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. wikipedia.org Conversely, a small gap indicates a molecule is more reactive and less stable. In the context of this compound, the presence of both an aromatic ring and a carbonyl group influences the energies of these frontier orbitals. The phenyl ring and the carbonyl group's C=O bond contain π electrons that are likely to be involved in the HOMO, while the antibonding π* orbital of the carbonyl group is expected to contribute significantly to the LUMO.

Table 1: Representative Frontier Molecular Orbital Energies and Related Parameters for Aromatic Ketones

| Parameter | Representative Value | Unit |

| HOMO Energy | -6.5 to -7.5 | eV |

| LUMO Energy | -1.0 to -2.0 | eV |

| HOMO-LUMO Gap (ΔE) | 4.5 to 6.5 | eV |

| Ionization Potential (I ≈ -EHOMO) | 6.5 to 7.5 | eV |

| Electron Affinity (A ≈ -ELUMO) | 1.0 to 2.0 | eV |

| Global Hardness (η = (I-A)/2) | 2.25 to 3.25 | eV |

| Global Softness (S = 1/η) | 0.15 to 0.22 | eV-1 |

| Electronegativity (χ = (I+A)/2) | 3.75 to 4.75 | eV |

Note: These values are representative and based on computational studies of structurally related aromatic ketones. The exact values for this compound would require specific DFT calculations.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds, lone pairs, and intermolecular interactions. uni-muenchen.deaiu.edu It examines the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. This delocalization, also known as hyperconjugation, contributes to the stability of the molecule. The stabilization energy (E(2)) associated with these interactions can be calculated using second-order perturbation theory. jcsp.org.pk

For this compound, significant delocalization interactions are expected. These include interactions between the lone pairs of the carbonyl oxygen and the antibonding orbitals of adjacent C-C bonds, as well as interactions involving the π-system of the phenyl ring. The NBO analysis can quantify the strength of these interactions, providing insight into the molecule's electronic stability. acs.org

Table 2: Representative Donor-Acceptor Interactions and Stabilization Energies (E(2)) from NBO Analysis for a Ketone with an Aromatic Ring

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) O | σ(C-C) | ~ 5-10 |

| LP(2) O | σ(C-C) | ~ 1-5 |

| π(C=C)ring | π(C=C)ring | ~ 15-25 |

| π(C=C)ring | σ(C-C)side chain | ~ 1-3 |

| σ(C-H)methyl | σ*(C-C) | ~ 2-5 |

Note: LP denotes a lone pair, σ and π* denote antibonding orbitals. The specific atoms are not numbered as this is a generalized representation. These values are illustrative and based on typical NBO analyses of similar molecules.*

The NBO analysis also provides information about the hybridization of atomic orbitals and the natural atomic charges, which further clarifies the nature of the chemical bonds within the molecule. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP surface is colored to represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent intermediate potential values. researchgate.net

In this compound, the MEP map is expected to show a region of high negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. This makes the oxygen atom a prime site for electrophilic attack. Conversely, the regions around the hydrogen atoms and the carbonyl carbon atom are likely to be electron-deficient (blue or greenish-blue), indicating their susceptibility to nucleophilic attack. The aromatic ring will exhibit a complex potential distribution with regions of negative potential above and below the plane of the ring, associated with the π-electron cloud. dntb.gov.ua

Table 3: Representative MEP Values on the Surfaces of Functional Groups in an Aromatic Ketone

| Molecular Region | Representative MEP Value Range (kcal/mol) | Predicted Reactivity |

| Carbonyl Oxygen | -30 to -50 | Electrophilic Attack |

| Carbonyl Carbon | +20 to +40 | Nucleophilic Attack |

| Aromatic Ring (π-system) | -10 to -20 | Electrophilic Attack |

| Aromatic Hydrogens | +10 to +20 | Nucleophilic Attack |

| Aliphatic Hydrogens | +5 to +15 | Nucleophilic Attack |

Note: These values are representative and can vary based on the specific computational method and basis set used.

Thermodynamical Property Calculations from Computational Models

Computational chemistry methods can be used to predict various thermodynamic properties of molecules, such as the standard enthalpy of formation (ΔHf°), standard Gibbs free energy of formation (ΔGf°), and entropy (S°). uni-due.de These calculations are often performed using methods like Gaussian-n theory or complete basis set (CBS) methods, which are designed to yield high accuracy.

For this compound, these thermodynamic parameters provide essential information about its stability and the energetics of reactions in which it might participate. The enthalpy of formation indicates the energy change when the compound is formed from its constituent elements in their standard states. The Gibbs free energy of formation determines the spontaneity of its formation, and the entropy is a measure of the molecule's disorder. researchgate.net

Table 4: Representative Calculated Thermodynamic Properties for an Aromatic Ketone of Similar Size

| Thermodynamic Property | Representative Calculated Value | Unit |

| Standard Enthalpy of Formation (ΔHf°) | -30 to -50 | kcal/mol |

| Standard Gibbs Free Energy of Formation (ΔGf°) | +10 to +30 | kcal/mol |

| Standard Entropy (S°) | 90 to 110 | cal/mol·K |

| Heat Capacity (Cp) | 40 to 60 | cal/mol·K |

Note: These are estimated values based on computational studies of similar aromatic ketones and serve as an illustration. jst.go.jpuwlax.edu The actual values for this compound would require specific high-level computational calculations.

Derivatives and Analogs of 4 2 Methylphenyl Butan 2 One: Synthesis and Research Utility

Synthesis and Characterization of Substituted Phenylbutan-2-one Derivatives

The modification of the parent compound, 4-(2-methylphenyl)butan-2-one, can be strategically directed at either the methylphenyl ring or the butanone side chain. These modifications yield derivatives with altered chemical properties and reactivity, expanding their utility in organic synthesis.

Modifications of the Methylphenyl Substituent (e.g., Hydroxylation, Halogenation)

Functionalization of the aromatic ring of phenylbutan-2-one derivatives is a common strategy to introduce new reactive sites or modulate the electronic properties of the molecule.

Hydroxylation: The introduction of a hydroxyl group onto the phenyl ring can be achieved through methods such as the Friedel-Crafts alkylation. For instance, the synthesis of 4-(4-hydroxyphenyl)butan-2-one, a raspberry ketone, involves the reaction of phenol with 4-hydroxybutan-2-one in the presence of a solid acid catalyst like acid-activated Montmorillonite clay. google.com This process typically yields conversions in the range of 35-55% with high selectivity for the para-substituted product. google.com Organocatalysts have also been employed for the synthesis of hydroxylated derivatives, such as the enantioselective aldol (B89426) reaction between acetone (B3395972) and benzaldehyde to produce (R)-4-hydroxy-4-phenylbutan-2-one. researchgate.net

Halogenation: The introduction of halogen atoms to the phenyl ring or other parts of the molecule can significantly alter its chemical reactivity and biological activity. General methods for halogenation, such as electrophilic aromatic substitution, can be applied. While specific examples for this compound are not extensively detailed, the synthesis of halogenated analogs of other complex molecules provides insight into potential synthetic routes. nih.gov For example, the Claisen-Schmidt condensation reaction is used to prepare halogenated chalcones from halogenated benzaldehydes and acetophenones. saudijournals.com These reactions pave the way for creating derivatives that can be used in further synthetic transformations, such as the formation of pyrazolone-based heterocyclic compounds. researchgate.net

| Modification | Example Derivative | Synthetic Method | Key Features |

|---|---|---|---|

| Hydroxylation | 4-(4-Hydroxyphenyl)butan-2-one | Friedel-Crafts alkylation of phenol | Introduces a reactive hydroxyl group for further functionalization. google.com |

| Halogenation | 4-Chlorochalcone (analog structure) | Claisen-Schmidt condensation | Halogen serves as a leaving group or directs further substitution. saudijournals.com |

Derivatization of the Butanone Backbone

The butanone chain of this compound contains a reactive ketone group and alpha-carbons, making it amenable to a variety of chemical transformations.

One key derivatization is the thia-Michael reaction, where a thiol is added to a conjugated carbonyl compound. For example, 4-[(4-methylphenyl)sulfanyl]butan-2-one is synthesized by treating methyl vinyl ketone with the corresponding thiophenol. nih.gov Sulfides that contain a carbonyl group are recognized as versatile precursors for synthesizing a wide range of compounds. nih.govresearchgate.net

The butanone backbone can also be elaborated to create more complex building blocks. An example is the synthesis of 4-[(4′-Methylphenyl)sulfonyl]-1-(triphenylphosphoranylidene)-2-butanone, which serves as a versatile synthon for creating substituted divinyl ketones, useful in the synthesis of natural products. researchgate.net Furthermore, modifications adjacent to the carbonyl group can lead to compounds like pyrovalerone analogs, which are potent inhibitors of dopamine and norepinephrine transporters. nih.gov

| Derivative Type | Example Compound | Synthetic Approach | Application/Significance |

|---|---|---|---|

| β-Thiaketone | 4-(o-Tolylthio)butan-2-one | Thia-Michael addition | Versatile precursor in organic synthesis. nih.govresearchgate.net |

| Phosphoranylidene | 4-[(4′-Methylphenyl)sulfonyl]-1-(triphenylphosphoranylidene)-2-butanone | Multi-step synthesis | Building block for divinyl ketones and natural products. researchgate.net |

| α-Aminoketone | 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone analog) | Heffe synthesis | Inhibitor of monoamine uptake. nih.gov |

Formation of Heterocyclic Systems from this compound Derivatives

Derivatives of this compound are valuable precursors for the synthesis of various heterocyclic compounds through cyclization reactions. The inherent functionality of the butanone chain and the potential for modification on the phenyl ring allow for the construction of diverse ring systems.

Cyclization Reactions for Furanone and Pyrrolidinone Formation

Furanone Formation: Furanones are important heterocyclic motifs found in natural products and are significant in the flavor and fragrance industry. nih.govmdpi.com Derivatives of this compound can be precursors to substituted furanones. General synthetic strategies, such as base-induced intramolecular cyclization of appropriately substituted dioxobutyl derivatives, can yield 5-aryl-3(2H)-furanones. organic-chemistry.org The synthesis of halogenated furanone derivatives has also been explored for their potential as quorum sensing inhibitors. nih.gov

Pyrrolidinone Formation: The pyrrolidinone ring is a common feature in many biologically active compounds. Analogs of this compound can be cyclized to form these structures. A key example is (4R)-4-(2-methylphenyl)pyrrolidin-2-one, a chiral pyrrolidinone derivative. nih.gov The synthesis of such compounds often involves multi-step sequences starting from related phenyl-substituted precursors.

Stereoselective Synthesis of Complex Ring Systems

The chiral nature of many target molecules in medicinal chemistry and materials science necessitates stereoselective synthetic methods. Derivatives of this compound are excellent starting points for such syntheses.

The ketone functional group can be reduced asymmetrically to form a chiral alcohol, which is a valuable chiral building block. For example, the enantioselective bioreduction of 4-phenyl-2-butanone to (S)-4-phenyl-2-butanol can be achieved with high conversion and enantiomeric excess using biocatalysts like Saccharomyces cerevisiae. researchgate.net

Furthermore, α,β-unsaturated ketone derivatives of this compound are effective substrates in stereoselective conjugate addition reactions. The 2-methylphenyl group can provide effective facial discrimination, leading to high diastereoselectivity. smolecule.com The parent compound also serves as a key intermediate in the construction of morpholinone-based chiral auxiliary systems, which are used to achieve high facial selectivity in asymmetric alkylation reactions. smolecule.com

Application as Synthons and Building Blocks in Organic Synthesis

In the context of retrosynthetic analysis, a synthon is a conceptual unit that represents a potential starting material for a target molecule. wikipedia.org this compound and its derivatives are widely utilized as practical synthetic equivalents for various synthons, making them valuable building blocks in organic synthesis. smolecule.com

The compound serves as a starting material for a variety of more complex molecules. smolecule.com For instance, its role as a key intermediate in constructing substituted morpholin-2-ones highlights its utility as a foundational building block. smolecule.com Derivatives such as 4-[(4′-Methylphenyl)sulfonyl]-1-(triphenylphosphoranylidene)-2-butanone have been specifically developed as versatile building blocks for accessing substituted divinyl ketones, which are themselves important intermediates in natural product synthesis. researchgate.net The ability to modify both the aromatic ring and the butanone chain allows chemists to tailor the structure to fit the requirements of a specific synthetic target, underscoring its importance as a versatile platform in the synthesis of complex organic molecules.

Precursors to Diverse Classes of Organic Compounds

While the core structure of this compound suggests its potential as a building block in various condensation reactions to form heterocyclic systems, specific, documented examples of its direct use in classic named reactions for the synthesis of diverse classes of organic compounds like quinolines or pyridines are not extensively reported in readily available scientific literature. However, its general utility as a starting material for synthesizing various organic compounds is recognized. The chemical reactivity of the ketone allows for transformations such as oxidation to carboxylic acids or reduction to corresponding alcohols, which can then undergo further reactions to yield a range of derivatives.

Utility in the Construction of Advanced Chemical Architectures

A more prominent and well-documented application of this compound is in the synthesis of advanced chemical architectures, particularly chiral auxiliaries for asymmetric synthesis. Chiral auxiliaries are compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction, and are then subsequently removed. The inherent structural features of this compound make it a valuable precursor for creating these complex stereocontrolling agents.

One notable application is in the development of morpholinone-based chiral auxiliaries. These auxiliaries, derived from this compound, have demonstrated high levels of facial selectivity in alkylation reactions. The 2-methylphenyl group plays a crucial role as a chiral relay element, effectively transferring stereochemical information from the auxiliary's backbone to the reaction center.

Furthermore, this compound is a precursor for bicyclic chiral auxiliaries, which have shown exceptional performance in controlling the stereochemistry of asymmetric Diels-Alder reactions. These rigid bicyclic systems, synthesized through the cyclization of the ketone with appropriate diols, offer enhanced stereochemical control compared to their monocyclic counterparts. The integration of derivatives of this compound with amino alcohols and Schiff bases has led to the creation of hybrid auxiliaries. These sophisticated structures enable the simultaneous control of multiple stereogenic centers in complex transformations such as aldol additions, Michael additions, and cycloaddition reactions, consistently achieving high diastereomeric excesses.

In addition to its role in chiral auxiliary synthesis, this compound participates in advanced oxidative cyclization strategies. Specifically, it is utilized in copper-catalyzed oxidative spirocyclization reactions to construct extended polycyclic aromatic hydrocarbons, such as dibenzo[g,p]chrysenes. This method employs a copper chloride catalyst system with an oxidant to facilitate a selective single-electron oxidation at an electron-rich alkene moiety, leading to the formation of these complex polycyclic systems.

The following interactive table summarizes some of the advanced chemical architectures derived from this compound and their research applications.

| Precursor Compound | Derived Architecture | Type of Reaction | Research Utility/Application |

| This compound | Morpholinone-based Chiral Auxiliary | Cyclization | Asymmetric alkylation reactions |

| This compound | Bicyclic Chiral Auxiliary | Cyclization | Asymmetric Diels-Alder reactions |

| This compound Derivatives | Hybrid Chiral Auxiliaries | Integration with amino alcohols and Schiff bases | Asymmetric aldol additions, Michael additions, and cycloadditions |

| This compound | Dibenzo[g,p]chrysenes and related polycyclic systems | Copper-catalyzed oxidative spirocyclization | Synthesis of polycyclic aromatic hydrocarbons |

Analytical Methodologies for Isolation and Purity Assessment in Research Settings

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating and purifying 4-(2-Methylphenyl)butan-2-one from reaction mixtures and assessing its purity. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are applicable, with the choice depending on the sample matrix and the specific goals of the analysis.

High-Performance Liquid Chromatography (HPLC) Method Development for Analytical and Preparative Scale

HPLC is a versatile technique for both the analysis and purification of this compound. Due to the compound's aromatic ring and ketone functional group, it possesses chromophores that allow for ultraviolet (UV) detection.

Analytical Scale: For analytical purposes, reversed-phase HPLC (RP-HPLC) is the most common approach. A C18 column is typically employed, which separates compounds based on their hydrophobicity. The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. An acidic modifier like phosphoric acid or formic acid may be added to improve peak shape. Isocratic elution (constant mobile phase composition) can be used for simple mixtures, while gradient elution (varying mobile phase composition) is preferable for complex samples to ensure adequate separation of all components.

Preparative Scale: The principles of analytical scale HPLC can be scaled up for preparative purposes to isolate larger quantities of this compound. This involves using a larger column and a higher flow rate. The mobile phase composition may need to be optimized to maximize throughput while maintaining resolution. After separation, the fraction containing the purified compound is collected, and the solvent is evaporated to yield the isolated product.

Below is an interactive data table with typical starting parameters for HPLC method development for this compound.

| Parameter | Analytical Scale | Preparative Scale |

| Column | C18, 4.6 x 150 mm, 5 µm | C18, 21.2 x 250 mm, 10 µm |

| Mobile Phase | Acetonitrile:Water | Acetonitrile:Water |

| Elution Mode | Gradient | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min | 20 mL/min |

| Detector | UV at 254 nm | UV at 254 nm |

| Injection Volume | 10 µL | 500 µL |

| Column Temp. | 30 °C | Ambient |

Gas Chromatography (GC) for Volatile Product Analysis

Gas chromatography is well-suited for the analysis of this compound due to its volatility. A flame ionization detector (FID) is commonly used for quantitative analysis, while a mass spectrometer (MS) can be used for identification and structural elucidation.

The choice of the GC column is critical. A non-polar or mid-polarity column, such as one with a 5% phenyl polysiloxane stationary phase, is often suitable for separating aromatic ketones. The oven temperature program is optimized to achieve good separation between the target compound and any impurities or other components in the sample. The injector and detector temperatures are set high enough to ensure complete vaporization of the sample and prevent condensation.

The following interactive data table provides typical GC parameters for the analysis of this compound.

| Parameter | Typical Value |

| Column | 5% Phenyl Polysiloxane, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100 °C, ramp to 250 °C at 10 °C/min |

| Detector | FID or MS |

| Detector Temp. | 280 °C |

Advanced Sample Preparation and Enrichment Strategies

Effective sample preparation is essential to remove interfering substances from the sample matrix and to concentrate the analyte before chromatographic analysis.

Solid-Phase Extraction (SPE): Solid-phase extraction is a widely used technique for sample cleanup and concentration. scispace.com For this compound, a reversed-phase SPE cartridge (e.g., C18) can be used. The sample is loaded onto the cartridge, and interfering polar impurities are washed away with a weak solvent mixture (e.g., water/methanol). The target compound is then eluted with a stronger organic solvent like methanol or acetonitrile. scispace.com

Liquid-Liquid Extraction (LLE): Liquid-liquid extraction can also be employed to isolate this compound from aqueous samples. A water-immiscible organic solvent, such as dichloromethane (B109758) or ethyl acetate, is used to extract the compound from the aqueous phase. This technique is useful for initial cleanup but may be less selective than SPE. scispace.com

Quantitative Analytical Methods

For the quantitative analysis of this compound, both HPLC-UV and GC-FID are suitable methods.

External Standard Method: The most common approach for quantification is the external standard method. This involves creating a calibration curve by analyzing a series of solutions of a known concentration of a purified this compound standard. The peak area of the analyte in the unknown sample is then compared to the calibration curve to determine its concentration.

Internal Standard Method: In cases where sample loss during preparation or injection variability is a concern, the internal standard method can provide more accurate results. A known amount of a non-interfering compound (the internal standard) is added to all samples and standards. The ratio of the peak area of the analyte to the peak area of the internal standard is then used to construct the calibration curve and determine the concentration of the analyte.

Future Research Directions and Emerging Areas in 4 2 Methylphenyl Butan 2 One Chemistry

Exploration of Unconventional Synthetic Strategies and Catalytic Systems

The development of novel and efficient synthetic routes to 4-(2-methylphenyl)butan-2-one and its analogs is a cornerstone of future research. While traditional methods have been established, the focus is shifting towards more sustainable and atom-economical approaches.

Key Research Thrusts:

C-H Activation/Functionalization: Direct activation and functionalization of the aromatic C-H bonds of toluene (B28343) or related precursors would offer a more direct and efficient route to introduce the butanone side chain, minimizing the need for pre-functionalized starting materials.

Biocatalysis: The use of enzymes, either isolated or in whole-cell systems, could provide highly selective and environmentally benign methods for the synthesis of chiral derivatives of this compound.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. The development of flow processes for the synthesis of this ketone could enable more efficient and on-demand production.

Novel Catalytic Systems: Research into new catalytic systems based on earth-abundant and non-toxic metals is a significant area of interest. researchgate.net These catalysts could offer alternative and more sustainable approaches compared to traditional precious metal catalysts. researchgate.net

| Synthetic Strategy | Potential Advantages | Research Focus |

| C-H Activation | Atom economy, reduced waste | Development of selective catalysts |

| Biocatalysis | High enantioselectivity, mild conditions | Enzyme screening and engineering |

| Flow Chemistry | Improved safety, scalability, and control | Reactor design and optimization |

| Earth-Abundant Metal Catalysis | Sustainability, lower cost | Catalyst design and mechanistic studies |

Investigation of Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic processes. Advanced spectroscopic techniques that allow for real-time, in-situ monitoring of reactions are becoming increasingly important.

Emerging Spectroscopic Probes:

In-situ FTIR and Raman Spectroscopy: These techniques can provide real-time information on the concentration of reactants, intermediates, and products, allowing for precise control over reaction conditions. hzdr.deacs.orgresearchgate.netmt.comacs.org For instance, in-situ FTIR can be used to monitor the progress of Grignard reactions, which are often used in the synthesis of related compounds, by tracking the consumption of the organic halide and the formation of the Grignard reagent. researchgate.netmt.com

Process Analytical Technology (PAT): The integration of in-line and on-line analytical tools into the reaction setup can provide continuous feedback, enabling automated process control and optimization.

NMR Spectroscopy: Advances in NMR technology, including flow-NMR, can provide detailed structural information on transient intermediates that may be difficult to isolate and characterize by other means.

| Spectroscopic Technique | Information Gained | Application in this compound Chemistry |

| In-situ FTIR | Functional group changes, concentration profiles | Monitoring key reaction steps, end-point determination |

| Raman Spectroscopy | Molecular vibrations, real-time kinetics | Elucidating reaction mechanisms, process optimization |

| Process Analytical Technology (PAT) | Continuous process data | Automated control of synthesis |

| Flow-NMR | Structural information on intermediates | Mechanistic investigations |

Computational Design and Prediction of Novel Derivatives with Tailored Reactivity

Computational chemistry and molecular modeling are powerful tools for accelerating the discovery and design of new molecules with desired properties. By simulating molecular structures and predicting their reactivity, researchers can prioritize synthetic targets and gain insights into reaction mechanisms.

Computational Approaches:

Density Functional Theory (DFT): DFT calculations can be used to predict the electronic structure, stability, and reactivity of this compound and its derivatives. acs.org This can aid in understanding the influence of substituents on the carbonyl group's reactivity. acs.org

Molecular Docking and Virtual Screening: For applications in medicinal chemistry, computational methods can be used to predict the binding affinity of derivatives to biological targets, guiding the design of new drug candidates.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of a series of derivatives with their observed biological activity or chemical reactivity, enabling the prediction of properties for new compounds.

| Computational Method | Application | Expected Outcome |

| Density Functional Theory (DFT) | Reactivity prediction, mechanistic studies | Understanding of electronic effects and reaction pathways |

| Molecular Docking | Virtual screening for biological activity | Identification of potential bioactive derivatives |

| QSAR | Predicting properties of new derivatives | Rational design of compounds with tailored reactivity |

Integration with Materials Science for Functional Molecule Development

The unique molecular structure of this compound makes it a potential building block for the development of functional materials. The aromatic ring and the ketone functional group provide handles for polymerization and modification. Ketones, in general, are considered valuable precursors for synthesizing natural product-inspired compounds and other structurally enriched molecules. rsc.org

Potential Applications in Materials Science:

Polymer Synthesis: The ketone group can be used as a reactive site for polymerization reactions, leading to the formation of novel polymers with tailored thermal and mechanical properties. Polyketones are recognized as powerful building blocks for various organic functional materials. researchgate.net

Organic Electronics: Derivatives of this compound with extended conjugation could be explored for their potential use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Supramolecular Chemistry: The aromatic ring can participate in π-π stacking interactions, while the ketone group can act as a hydrogen bond acceptor, enabling the formation of self-assembled supramolecular structures.

| Area of Materials Science | Potential Role of this compound | Desired Properties of Derivatives |

| Polymer Chemistry | Monomer or building block | Thermal stability, specific mechanical properties |

| Organic Electronics | Precursor to conjugated molecules | Desired photophysical and electronic properties |

| Supramolecular Chemistry | Building block for self-assembly | Specific intermolecular interactions |

Development of Selective Derivatization Methods for Complex Mixture Analysis

The accurate and sensitive detection of this compound in complex matrices, such as environmental samples or biological fluids, often requires a derivatization step to enhance its analytical properties. The development of new and selective derivatization reagents is an ongoing area of research.

Strategies for Selective Derivatization:

Novel Derivatizing Agents: The design of new reagents that react specifically with the ketone functional group under mild conditions can improve the selectivity and sensitivity of analytical methods. Reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) are used for the analysis of aldehydes and ketones by GC-MS. nih.govresearchgate.net

Isotope-Coded Derivatization: The use of isotopically labeled derivatizing agents can facilitate accurate quantification in mass spectrometry-based methods by providing an internal standard for each analyte.

On-Fiber Derivatization for SPME: Combining derivatization with solid-phase microextraction (SPME) can streamline sample preparation and enhance the detection of trace levels of the target compound.

| Derivatization Method | Analytical Technique | Advantages |

| PFBHA Derivatization | GC-MS (NCI mode) | High selectivity and sensitivity nih.govresearchgate.net |

| Isotope-Coded Derivatization | LC-MS/MS | Improved accuracy and precision of quantification mdpi.com |

| On-Fiber SPME Derivatization | GC-MS | Simplified sample preparation, enhanced sensitivity |

Q & A

Q. What are the common synthetic routes for 4-(2-Methylphenyl)butan-2-one, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis of this compound can be achieved via Friedel-Crafts acylation , where acetyl chloride reacts with 2-methyltoluene in the presence of a Lewis acid catalyst (e.g., AlCl₃). Alternative routes include Claisen condensation using appropriate ester precursors. Optimization strategies:

- Catalyst loading : Reduce AlCl₃ stoichiometry to 1.1 equivalents to minimize side reactions .

- Temperature control : Maintain 0–5°C during acylation to suppress polyacylation by-products.

- Solvent selection : Use dichloromethane for improved regioselectivity over nitrobenzene .

Q. What analytical techniques are recommended for characterizing this compound and verifying its purity?

Methodological Answer:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm the carbonyl group (δ ~207 ppm) and aromatic substitution pattern (e.g., para-methyl integration) .

- GC-MS or HPLC : Quantify purity (>98%) and detect trace impurities like unreacted precursors or oxidation by-products .

- FT-IR : Validate ketone functionality (C=O stretch ~1715 cm⁻¹) and aromatic C-H stretches .

Q. What safety protocols should be followed when handling this compound given limited toxicological data?

Methodological Answer:

- General precautions : Use PPE (gloves, goggles) and work in a fume hood due to aromatic ketone volatility .

- Storage : Keep in amber glass under inert gas (N₂/Ar) to prevent photodegradation or oxidation.

- Toxicity assessment : Conduct Ames testing for mutagenicity and acute toxicity assays (OECD 423) as a precautionary measure .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-product formation during the synthesis of this compound derivatives?

Methodological Answer:

- By-product analysis : Use LC-MS to identify common by-products (e.g., diacetylated derivatives) and adjust stoichiometry or catalyst activity .

- Flow chemistry : Implement continuous flow reactors for precise temperature control and reduced residence time, minimizing decomposition .

- Microwave-assisted synthesis : Enhance reaction rates (e.g., 10-minute cycles at 80°C) while reducing side reactions through uniform heating .

Q. How should researchers address discrepancies in reported biological activity data for this compound across different studies?

Methodological Answer:

- Standardize assays : Use consistent enzyme models (e.g., trypanothione reductase for antiparasitic activity) and control for solvent effects (DMSO ≤0.1% v/v) .

- Meta-analysis : Compare IC₅₀ values across studies using statistical tools (e.g., ANOVA) to identify outliers caused by assay variability .

- Structural analogs : Cross-reference with data from 4-(4-Chlorophenyl)butan-2-one to isolate substituent effects on bioactivity .

Q. What strategies are effective in designing experiments to elucidate the metabolic pathways of this compound in biological systems?

Methodological Answer:

- Isotopic labeling : Synthesize ¹³C-labeled analogs to track metabolic products via LC-MS/MS .

- In vitro models : Use hepatocyte cultures or microsomal fractions (CYP450 enzymes) to identify phase I metabolites (e.g., hydroxylation at the methyl group) .

- Computational prediction : Apply QSAR models to predict likely oxidation sites and prioritize analytical targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.